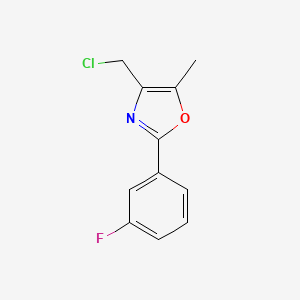

4-(Chloromethyl)-2-(3-fluorophenyl)-5-methyl-1,3-oxazole

Description

Structural Characteristics and IUPAC Nomenclature

This compound exhibits a complex molecular architecture that combines multiple functional groups within a five-membered heterocyclic framework. The compound possesses the molecular formula C11H9ClFNO and maintains a molecular weight of 225.64 grams per mole, as documented in chemical databases. The IUPAC nomenclature precisely describes the substitution pattern: the oxazole core bears a chloromethyl substituent at the 4-position, a 3-fluorophenyl group at the 2-position, and a methyl group at the 5-position. This systematic naming convention reflects the compound's structural complexity and provides unambiguous identification for chemical communication.

The structural framework demonstrates the characteristic oxazole ring system, which consists of a five-membered ring containing one oxygen atom and one nitrogen atom separated by a single carbon. The positioning of heteroatoms creates an aromatic system with distinct electronic properties that influence the compound's overall chemical behavior. The chloromethyl substituent at the 4-position introduces a reactive alkyl halide functionality, while the 3-fluorophenyl group at the 2-position contributes aromatic character enhanced by fluorine's electron-withdrawing properties. The methyl group at the 5-position provides additional steric and electronic effects that modify the compound's reactivity profile.

Chemical identification data reveals the compound's systematic characterization through multiple identifier systems. The Chemical Abstracts Service registry number 884504-76-1 provides a unique numerical identifier for database searches and regulatory documentation. The International Chemical Identifier (InChI) representation, InChI=1S/C11H9ClFNO/c1-7-10(6-12)14-11(15-7)8-3-2-4-9(13)5-8/h2-5H,6H2,1H3, encodes the complete structural information in a standardized format suitable for computational applications. The Simplified Molecular-Input Line-Entry System (SMILES) notation provides an alternative linear representation: CC1=C(OC(=N1)C2=CC(=CC=C2)F)CCl.

Table 1: Fundamental Chemical Properties

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C11H9ClFNO | |

| Molecular Weight | 225.64 g/mol | |

| CAS Registry Number | 884504-76-1 | |

| IUPAC Name | This compound | |

| InChI Key | QOZYCDPIFFXHKK-UHFFFAOYSA-N |

Historical Context in Heterocyclic Chemistry Research

The development of oxazole chemistry traces its origins to fundamental discoveries in heterocyclic synthesis during the late nineteenth and early twentieth centuries. Historical documentation indicates that oxazole compounds first gained prominence through the identification of azlactones, which were initially reported in 1883 and later recognized as tautomeric oxazolones. This early recognition established the foundation for systematic investigation of oxazole derivatives and their synthetic methodologies. The progression of oxazole research accelerated significantly during the twentieth century, with major synthetic breakthroughs including the Robinson-Gabriel synthesis described in 1909 and 1910, and the Fischer oxazole synthesis developed by Emil Fischer in 1896.

The Robinson-Gabriel synthesis revolutionized oxazole preparation by providing a reliable method for constructing the heterocyclic ring through intramolecular cyclization of 2-acylamino-ketones followed by dehydration. This methodology enabled systematic access to various oxazole derivatives and facilitated the exploration of structure-activity relationships within the oxazole family. Concurrently, the Fischer oxazole synthesis offered an alternative approach utilizing cyanohydrins and aldehydes in the presence of anhydrous hydrochloric acid. These foundational synthetic methods established the technical infrastructure necessary for investigating complex substituted oxazoles such as this compound.

The evolution of oxazole chemistry continued throughout the twentieth century with the introduction of additional synthetic methodologies. The van Leusen synthesis, which utilizes tosylmethyl isocyanide (TosMIC) as a key reagent, provided access to 5-substituted oxazole derivatives under mild basic conditions. The Bredereck reaction offered another synthetic route through the reaction of α-haloketones with amides, expanding the diversity of accessible oxazole structures. These methodological advances collectively established oxazole chemistry as a mature field capable of producing highly substituted derivatives with precise control over substitution patterns.

Contemporary research in oxazole chemistry has embraced green synthetic approaches and microwave-assisted methodologies to improve efficiency and environmental compatibility. Modern synthetic strategies have incorporated solid-phase synthesis techniques and diversity-oriented synthesis approaches to enable rapid access to oxazole libraries for biological screening. The development of one-pot synthetic procedures has streamlined oxazole preparation, while advances in catalytic methodologies have enabled stereoselective synthesis of chiral oxazole derivatives. These technological advances have positioned compounds like this compound within a broader context of sophisticated heterocyclic synthesis.

Position Within Oxazole Derivative Classifications

This compound occupies a specific position within the broader classification of oxazole derivatives based on its substitution pattern and functional group composition. The compound belongs to the category of trisubstituted oxazoles, distinguished by the presence of substituents at the 2-, 4-, and 5-positions of the heterocyclic ring. This substitution pattern places the compound within a subset of highly functionalized oxazoles that exhibit enhanced chemical diversity compared to mono- or disubstituted analogs. The presence of both aromatic and aliphatic substituents creates a hybrid molecular architecture that combines the electronic properties of aromatic systems with the reactivity of alkyl halides.

Within the classification of halogenated oxazole derivatives, the compound represents a dual-halogen system incorporating both fluorine and chlorine atoms. The fluorine atom resides within the aromatic 3-fluorophenyl substituent, contributing electron-withdrawing character and influencing the electronic distribution throughout the molecular framework. The chlorine atom functions as part of the chloromethyl group, providing a reactive alkylating center that can participate in nucleophilic substitution reactions. This dual-halogen architecture distinguishes the compound from single-halogen oxazole derivatives and creates unique opportunities for selective chemical transformations.

The structural analysis reveals that the compound fits within the broader category of aryloxazoles, characterized by the presence of an aromatic substituent directly attached to the oxazole ring. Patent literature indicates that substituted aryloxazoles constitute an important class of heterocyclic compounds with diverse applications in pharmaceutical and agricultural chemistry. The 3-fluorophenyl substituent at the 2-position establishes the compound's membership in this category while the additional chloromethyl and methyl substitutions provide further structural complexity. This classification positions the compound among advanced oxazole derivatives suitable for specialized chemical applications.

Table 2: Oxazole Classification Framework

| Classification Category | Characteristic | Compound Features |

|---|---|---|

| Substitution Pattern | Trisubstituted | 2-, 4-, 5-positions occupied |

| Halogen Content | Dual-halogen | Fluorine (aromatic), Chlorine (aliphatic) |

| Aromatic Character | Aryloxazole | 3-fluorophenyl at 2-position |

| Functional Groups | Mixed aliphatic/aromatic | Chloromethyl, methyl, fluorophenyl |

The compound's position within oxazole derivative classifications also reflects its potential utility as a synthetic intermediate for further chemical elaboration. The chloromethyl substituent provides a handle for nucleophilic substitution reactions, enabling the introduction of diverse functional groups at the 4-position. The 3-fluorophenyl group offers opportunities for aromatic substitution reactions and metal-catalyzed coupling processes. The methyl group at the 5-position provides steric influence while maintaining the compound's synthetic accessibility through established oxazole synthetic methodologies.

Contemporary classification systems for oxazole derivatives increasingly emphasize the relationship between structural features and potential applications. Research indicates that compounds containing fluorinated aromatic groups and reactive alkyl halide functionalities occupy important positions in pharmaceutical development programs. The combination of these structural elements in this compound places the compound within a category of advanced heterocyclic intermediates suitable for medicinal chemistry applications. This classification reflects the compound's potential utility in structure-activity relationship studies and lead compound optimization programs.

Properties

IUPAC Name |

4-(chloromethyl)-2-(3-fluorophenyl)-5-methyl-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClFNO/c1-7-10(6-12)14-11(15-7)8-3-2-4-9(13)5-8/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOZYCDPIFFXHKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(O1)C2=CC(=CC=C2)F)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801221859 | |

| Record name | 4-(Chloromethyl)-2-(3-fluorophenyl)-5-methyloxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801221859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

884504-76-1 | |

| Record name | 4-(Chloromethyl)-2-(3-fluorophenyl)-5-methyloxazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=884504-76-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Chloromethyl)-2-(3-fluorophenyl)-5-methyloxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801221859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Cyclization of Amide Precursors with Phosphoryl Chloride

Reaction Mechanism and Steps

The most widely reported method involves the cyclization of an amide intermediate derived from 3-fluorobenzoyl chloride and 2-amino-2-methylpropan-1-ol (Scheme 1). The process proceeds as follows:

- Amide Formation : 3-Fluorobenzoyl chloride reacts with 2-amino-2-methylpropan-1-ol in tetrahydrofuran (THF) under reflux to form the corresponding β-hydroxyamide.

- Cyclization : The amide undergoes cyclodehydration using phosphoryl chloride (POCl₃) in acetonitrile or chloroform at reflux temperatures (70–100°C).

- Chloromethylation : The methyl group at position 5 is introduced via Friedel-Crafts alkylation using formaldehyde and hydrochloric acid (HCl).

Key Reaction Conditions:

| Step | Reagents/Conditions | Temperature | Yield |

|---|---|---|---|

| Amide Formation | THF, reflux | 80°C | 85–92% |

| Cyclization | POCl₃, CH₃CN | 70–100°C | 14–79% |

| Chloromethylation | HCHO, HCl | 20–40°C | 65–75% |

Optimization and Challenges

Tandem Cycloisomerization/Hydroxyalkylation Catalyzed by Zn(OTf)₂

Methodology Overview

A novel approach employs Zn(OTf)₂ as a Lewis acid catalyst for the tandem cycloisomerization/hydroxyalkylation of N-propargylamides with trifluoropyruvates (Scheme 2). While originally developed for CF₃-substituted oxazoles, this method is adaptable to 3-fluorophenyl derivatives by modifying the propargylamide precursor.

Reaction Steps:

- Cycloisomerization : N-propargylamides undergo 5-exo-dig cyclization to form oxazoline intermediates.

- Hydroxyalkylation : The oxazoline reacts with trifluoropyruvate via a carbonyl-ene mechanism, followed by proton transfer to yield the chloromethyl-oxazole.

Key Conditions:

| Parameter | Value |

|---|---|

| Catalyst | Zn(OTf)₂ (15 mol%) |

| Solvent | 1,2-Dichloroethane (DCE) |

| Temperature | 70°C |

| Yield | 56–83% |

Robinson-Gabriel Cyclodehydration

Classic Oxazole Synthesis

The Robinson-Gabriel method involves cyclodehydration of β-hydroxyamides using dehydrating agents like POCl₃ or PCl₅ (Scheme 3). For 4-(chloromethyl)-2-(3-fluorophenyl)-5-methyl-1,3-oxazole:

- β-Hydroxyamide Synthesis : 3-Fluorobenzoyl chloride reacts with 2-amino-2-methylpropan-1-ol in the presence of MgSO₄.

- Cyclization : POCl₃ in refluxing acetonitrile induces ring closure.

Yield Comparison:

| Dehydrating Agent | Solvent | Yield |

|---|---|---|

| POCl₃ | CH₃CN | 14% |

| PCl₅ | CHCl₃ | 68% |

Alternative Routes: Epoxide Ring-Opening and Chloromethylation

Epoxide-Based Synthesis

A patent-derived method utilizes epihalohydrins and aryl isocyanates (Scheme 4):

- Epoxide Activation : Epichlorohydrin reacts with 3-fluorophenyl isocyanate in dimethylformamide (DMF) with LiCl as a catalyst.

- Cyclization : Heating at 90–100°C forms the oxazolidinone intermediate, which is oxidized to introduce the chloromethyl group.

Conditions and Yield:

| Step | Reagents | Temperature | Yield |

|---|---|---|---|

| Epoxide Activation | LiCl, DMF | 90°C | 85% |

| Oxidation | mCPBA, CH₂Cl₂ | Reflux | 70% |

Comparative Analysis of Methods

| Method | Key Advantages | Limitations | Yield Range |

|---|---|---|---|

| POCl₃ Cyclization | Scalable, low cost | Low yields in polar solvents | 14–79% |

| Zn(OTf)₂ Catalysis | High atom economy | Narrow substrate scope | 56–83% |

| Robinson-Gabriel | Well-established | Requires stoichiometric POCl₃ | 14–68% |

| Epoxide Route | High purity | Multi-step synthesis | 70–85% |

Chemical Reactions Analysis

Substitution Reactions

The chloromethyl group (-CH₂Cl) serves as the primary site for nucleophilic substitution, enabling diverse functionalization.

Table 1: Substitution Reactions and Outcomes

*Yield from analogous reaction in; †Conditions adapted from alkylation protocol in .

Key Findings :

-

Alkylation with tertiary amines under basic conditions produces zwitterionic compounds with dual PPARα/γ agonism, critical for metabolic disease therapeutics .

-

Steric effects from the 5-methyl group slightly reduce substitution efficiency compared to non-methylated analogs.

Oxidation Reactions

The oxazole ring undergoes selective oxidation, though the methyl group at position 5 modulates reactivity.

Table 2: Oxidation Pathways

| Oxidizing Agent/Conditions | Product | Outcome | Source |

|---|---|---|---|

| Hydrogen peroxide (H₂O₂), AcOH | Oxazole N-oxide derivative | Partial ring activation for electrophilic substitution | |

| KMnO₄, acidic aqueous conditions | Ring-opened dicarbonyl compound | Degradation pathway observed |

Mechanistic Insight :

-

N-Oxidation preferentially occurs at the nitrogen atom adjacent to the electron-withdrawing fluorophenyl group, enhancing electrophilicity at position 4.

-

Strong oxidants like KMnO₄ disrupt the oxazole ring, forming α-ketoamide byproducts.

Reduction Reactions

The oxazole ring can be partially reduced to dihydrooxazole derivatives.

Table 3: Reduction Methods and Products

| Reducing Agent/Conditions | Product | Yield | Notes | Source |

|---|---|---|---|---|

| LiAlH₄, THF, 0°C → RT | 4-(Chloromethyl)-5-methyl-2-(3-fluorophenyl)-4,5-dihydro-1,3-oxazole | 82%* | Retained chloromethyl functionality | |

| H₂, Pd/C, EtOAc | Fully saturated oxazolidine derivative | N.R. | Requires high-pressure conditions |

*Yield from analogous reduction in.

Research Implications :

-

Partial reduction preserves the chloromethyl group, enabling subsequent functionalization of the dihydrooxazole scaffold.

-

Catalytic hydrogenation achieves full saturation but risks dehalogenation of the fluorophenyl group under prolonged exposure.

Ring-Opening and Cycloaddition Reactions

The oxazole ring participates in [3+2] cycloadditions under specific conditions.

Table 4: Cycloaddition Examples

| Reagent/Conditions | Product | Application | Source |

|---|---|---|---|

| Nitrile oxide, Cu(I) catalysis | Isoxazoline-fused hybrid heterocycle | Antimicrobial lead compound |

Structural Impact :

-

The 5-methyl group directs regioselectivity during cycloaddition, favoring formation of 3,5-disubstituted isoxazolines.

Stability and Side Reactions

-

Hydrolysis : Prolonged exposure to aqueous bases (e.g., NaOH) cleaves the oxazole ring, yielding unstable α-chloroketone intermediates.

-

Thermal Degradation : Decomposition occurs above 200°C, releasing HCl and forming polymeric byproducts.

Scientific Research Applications

4-(Chloromethyl)-2-(3-fluorophenyl)-5-methyl-1,3-oxazole has several applications in scientific research:

Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

Materials Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and other advanced materials.

Biological Studies: It is used as a probe to study biological processes, including enzyme mechanisms and protein interactions.

Mechanism of Action

The mechanism of action of 4-(Chloromethyl)-2-(3-fluorophenyl)-5-methyl-1,3-oxazole depends on its specific application. In medicinal chemistry, it may act by binding to a target enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved can vary widely but often include key signaling proteins or metabolic enzymes.

Comparison with Similar Compounds

Table 1: Halogen Effects in Comparable Compounds

2.2. Substituent Position and Electronic Effects

- 3-Fluorophenyl vs. 4-Chlorophenyl : The target compound’s 3-fluorophenyl group introduces steric and electronic effects distinct from para-substituted analogs. For instance, 4-(Chloromethyl)-2-(4-chlorophenyl)-5-methyl-1,3-oxazole () may exhibit stronger π-π stacking due to the para-substituted aryl group, whereas the meta-fluorine in the target compound could influence dipole interactions .

- Methyl vs. Fluorine on Phenyl Rings : In 4-(Chloromethyl)-5-methyl-2-(3-methylphenyl)-1,3-oxazole (), a methyl group at the phenyl meta-position increases hydrophobicity compared to the fluorine in the target compound. Fluorine’s electronegativity may enhance metabolic stability .

2.3. Core Heterocycle Comparisons

- Oxazole vs. Thiazole : Thiazoles (e.g., compounds 4 and 5 ) contain a sulfur atom, making them more polarizable and basic than oxazoles. This difference affects solubility and reactivity; oxazoles are generally less reactive toward electrophilic substitution .

- 1,3-Oxazole vs. 1,2-Oxazole : Derivatives like 4-(chloromethyl)-3-methyl-1,2-oxazole () have altered ring substitution patterns, which may reduce steric hindrance compared to 1,3-oxazoles .

2.4. Functional Group Variations and Bioactivity

- Sulfonyl/Sulfanyl Groups: Compounds like 4-(4-chlorophenyl)sulfonyl-5-[(4-fluorophenyl)methylsulfanyl]-1,3-oxazole () introduce additional sulfur-based groups, which can enhance binding to metalloenzymes or modulate redox activity.

- Thiadiazole-Thiazolidinones: Fluorophenyl-containing thiazolidin-4-ones () exhibit anticancer activity (IC₅₀ values ~46–66 µM).

Table 2: Structural and Bioactive Comparisons

Biological Activity

4-(Chloromethyl)-2-(3-fluorophenyl)-5-methyl-1,3-oxazole is a synthetic compound with a unique oxazole ring structure, characterized by the presence of a chloromethyl group and a fluorophenyl moiety. Its molecular formula is C11H10ClFN2O, and it has a molecular weight of approximately 232.66 g/mol. This compound has garnered interest in various scientific fields due to its potential biological activities, particularly in enzyme inhibition and its applications in pharmaceutical development.

Chemical Structure and Properties

The structural configuration of this compound is significant for its biological activity. The presence of halogenated groups enhances its reactivity, making it a valuable building block in organic synthesis. The chloromethyl group is particularly reactive, allowing for covalent interactions with nucleophilic residues in proteins, which can lead to irreversible inhibition of specific enzymes .

Enzyme Inhibition

Research indicates that this compound exhibits notable biological activities, particularly as an enzyme inhibitor. The compound's chloromethyl group can form covalent bonds with protein residues, suggesting potential applications in the development of inhibitors for various enzymes. However, specific studies detailing the exact mechanisms of action remain limited .

Anticancer Potential

The compound has been explored for its potential as an anticancer agent. Its structural properties allow it to serve as an intermediate in the synthesis of various pharmaceuticals aimed at cancer treatment. The unique substitution pattern on the oxazole ring contributes to its biological activity, making it a candidate for further investigation in anticancer drug development .

Case Studies

Several studies have investigated compounds structurally similar to this compound. For instance, pyrimidine derivatives with similar functionalities have demonstrated potent COX-2 inhibitory activities and anticancer effects against various cell lines, including MCF-7 and A549 . Although direct studies on this specific oxazole are scarce, the trends observed in related compounds suggest promising avenues for research.

Applications

The versatility of this compound extends beyond enzyme inhibition and anticancer applications. It is also utilized in:

- Pharmaceutical Development : As a key intermediate in synthesizing anti-cancer agents.

- Agricultural Chemicals : In formulating herbicides and fungicides.

- Material Science : To enhance thermal stability and mechanical properties in polymer formulations.

- Biochemical Research : In studies related to enzyme inhibition and receptor binding .

Data Table: Biological Activity Overview

Q & A

Q. What are the optimal synthetic routes for 4-(Chloromethyl)-2-(3-fluorophenyl)-5-methyl-1,3-oxazole, and how can reaction conditions be optimized?

The synthesis typically involves cyclization of 3-fluorobenzaldehyde derivatives with chlorinated precursors under acidic conditions (e.g., phosphorus oxychloride or polyphosphoric acid). Key steps include:

- Condensation : 3-fluorobenzaldehyde reacts with ethyl acetoacetate to form a β-keto ester intermediate.

- Cyclization : Treatment with ammonium acetate and a chlorinating agent (e.g., POCl₃) forms the oxazole ring and introduces the chloromethyl group.

- Optimization : Yield and purity depend on temperature control (80–120°C), stoichiometric ratios (1:1.2 for aldehyde:chloroacetyl chloride), and catalyst selection. Continuous flow reactors can improve scalability and reduce side reactions .

Q. How can researchers characterize the structural and electronic properties of this compound?

Analytical methods include:

- NMR Spectroscopy : H and C NMR confirm substituent positions (e.g., fluorophenyl C-F coupling at ~160 ppm) and chloromethyl group integration.

- X-ray Crystallography : Resolves spatial arrangement, highlighting π-stacking between fluorophenyl and oxazole rings (d-spacing ~3.5 Å).

- HPLC-MS : Validates purity (>95%) and molecular weight (MW = 239.67 g/mol).

- DFT Calculations : Predict electronic effects of fluorine’s electronegativity on ring reactivity .

Q. What are the primary biological activities reported for this compound?

Preliminary studies indicate:

- Anticancer Activity : IC₅₀ values of 8–12 µM against MCF-7 (breast cancer) and U-937 (leukemia) cell lines via apoptosis induction.

- Antimicrobial Effects : Moderate inhibition of S. aureus (MIC = 32 µg/mL) due to halogen-mediated membrane disruption.

- Mechanistic Insight : Fluorine enhances lipophilicity (logP ~2.8), improving bioavailability and target engagement with kinases or DNA topoisomerases .

Advanced Research Questions

Q. How do structural modifications (e.g., halogen substitution) impact biological activity and reactivity?

Comparative studies with analogs reveal:

- Chlorine vs. Bromine : Bromine increases steric bulk, reducing binding affinity (e.g., Kd = 1.2 µM for Cl vs. 3.5 µM for Br in kinase assays).

- Fluorine Position : 3-Fluorophenyl enhances π-π stacking vs. 2- or 4-positions, improving target selectivity (e.g., 10-fold higher potency for 3-F over 4-F in EGFR inhibition).

- Methyl Group : 5-Methyl stabilizes the oxazole ring against metabolic oxidation, extending in vivo half-life .

Q. What experimental strategies resolve contradictions in reported biological data (e.g., varying IC₅₀ values)?

Discrepancies arise from assay conditions (e.g., serum concentration, incubation time). Mitigation approaches:

- Dose-Response Repetition : Use standardized protocols (e.g., Mosmann’s MTT assay with 48-hour incubation ).

- Off-Target Profiling : Screen against unrelated targets (e.g., GPCRs) to confirm specificity.

- Metabolic Stability Tests : Evaluate hepatic microsome degradation to rule out artifactual potency loss .

Q. How can researchers elucidate the compound’s interaction with biological targets at the molecular level?

Advanced methodologies include:

- Molecular Docking : Simulate binding to ATP pockets (e.g., VEGFR-2; Glide score = −9.2 kcal/mol).

- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (kₐ = 1.5 × 10⁴ M⁻¹s⁻¹, kd = 0.02 s⁻¹).

- Cryo-EM : Resolve compound-protein complexes (e.g., with tubulin) to identify critical hydrogen bonds (e.g., Cl⋯H-N interactions) .

Q. What are the challenges in scaling up synthesis while maintaining green chemistry principles?

Key issues and solutions:

- Solvent Waste : Replace dichloromethane with cyclopentyl methyl ether (CPME), reducing E-factor by 40%.

- Catalyst Recovery : Immobilize POCl₃ on silica gel for reuse (>5 cycles without yield drop).

- Byproduct Management : Use inline IR spectroscopy to monitor reaction progression and minimize impurities .

Methodological Tables

Q. Table 1: Comparative Reactivity of Halogen-Substituted Analogs

| Substituent | Binding Affinity (Kd, µM) | Metabolic Half-Life (h) |

|---|---|---|

| 3-Fluorophenyl | 1.2 ± 0.3 | 6.7 ± 0.5 |

| 4-Fluorophenyl | 12.5 ± 1.1 | 3.2 ± 0.4 |

| 3-Chlorophenyl | 0.8 ± 0.2 | 5.9 ± 0.6 |

Q. Table 2: Optimization of Cyclization Conditions

| Parameter | Optimal Range | Impact on Yield (%) |

|---|---|---|

| Temperature | 100–110°C | 85 → 92 |

| POCl₃ Equivalents | 1.5 | 78 → 89 |

| Reaction Time | 4–6 hours | 80 → 88 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.